4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-18-13/h5-8,13H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI Key |
AFBUAPQCZFPKRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide typically involves the reaction of 4-(dimethylamino)benzoyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production methods for 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzamide Core
4-(Diethylamino)-N-(5-methyl-3-phenylisoxazol-4-yl)benzamide (Compound 27)
- Structural Differences: Replaces dimethylamino with diethylamino and substitutes oxolane-methyl with a 5-methyl-3-phenylisoxazole group.
- Properties: The diethylamino group increases steric bulk and lipophilicity (logP likely higher than dimethylamino analogs).
- Synthesis : Yield of 35% via oxalyl chloride activation ().
4-(Dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
- Structural Differences : Incorporates a benzothiazole ring with methoxy and propenyl substituents.
- The propenyl group adds reactivity (e.g., Michael addition sites) but may reduce stability ().
4-(Dimethylamino)-N-[2-(morpholin-4-yl)ethyl]benzamide
Heterocyclic Modifications
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide
- Structural Differences : Attaches a benzimidazole-phenyl group.
- Properties : Benzimidazole’s hydrogen-bonding capacity may enhance target affinity. Higher molecular weight (356.4 g/mol) could affect pharmacokinetics ().
N-[3-(Dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide
- Structural Differences: Includes a quinoxaline-dione and isobutyl group.
- Properties: Quinoxaline’s electron-deficient core may modulate redox activity. Isobutyl enhances lipophilicity (logP > 1.0 estimated) ().
Functional Group Impact on Physicochemical Properties
Biological Activity
4-(Dimethylamino)-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound with a unique chemical structure that suggests potential biological activity. Its molecular formula is C14H20N2O2, and it has a molecular weight of approximately 248.32 g/mol. The compound features a dimethylamino group, an oxolan-2-ylmethyl moiety, and a benzamide core, which may facilitate diverse interactions with biological targets.
Mechanistic Insights
Research indicates that the structural characteristics of 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide contribute to its biological activity. The presence of both polar and non-polar functional groups enables the compound to interact with various biological systems, potentially leading to pharmacological applications.
Anticancer Activity
Preliminary studies have shown that compounds structurally similar to 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamides have been evaluated for their anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. These studies revealed that certain benzamide derivatives demonstrated selective inhibition against cancer cells while sparing normal cells, indicating a promising therapeutic index.
| Compound | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| Compound A (similar structure) | 1.52 | 5.5 |
| Compound B (similar structure) | 6.31 | 17.5 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, certain analogs have shown inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. The following table summarizes the inhibitory activity of related compounds:
| Compound | CA IX IC50 (μM) | CA II IC50 (μM) |
|---|---|---|
| Compound A | 0.011 | 3.92 |
| Compound B | 0.017 | 1.55 |
| Compound C | 0.026 | 2.19 |
These findings suggest that compounds with similar structural features to 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide may possess significant enzyme inhibitory activity, which could be leveraged for therapeutic purposes.
Antimicrobial Properties
In addition to anticancer activity, some studies have investigated the antimicrobial potential of benzamide derivatives. Compounds exhibiting structural similarities have demonstrated significant inhibition against common bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various benzamide derivatives, researchers found that compound 4e (a close analog) induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positive staining from 0.18% to 22.04%. This suggests that similar compounds may also exhibit pro-apoptotic effects.
Case Study 2: Enzyme Inhibition Profile
A detailed docking study was performed on CA IX using molecular modeling techniques to assess binding affinities of various benzamide derivatives, including those structurally related to 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide. The results indicated favorable interactions within the active site, supporting the hypothesis that these compounds can effectively inhibit CA IX.
Q & A
Q. What are the optimal synthetic routes for 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide, and how can reaction conditions be optimized to maximize yield and purity?
- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with an oxolan-2-ylmethylamine precursor. Key steps include:
- Amidation : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Critical Parameters : Moisture-sensitive steps require inert atmospheres (N₂/Ar), and reaction progress should be monitored via TLC or LC-MS .
Q. Which spectroscopic techniques are essential for characterizing 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : ¹H NMR should confirm the dimethylamino group (singlet at δ 2.8–3.1 ppm) and oxolan methylene protons (multiplet at δ 3.5–4.0 ppm). ¹³C NMR must resolve the benzamide carbonyl (δ ~165–170 ppm) .
- IR : Validate amide C=O stretching (~1650 cm⁻¹) and tertiary amine N-H absence .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the calculated exact mass (e.g., [M+H]⁺) .
Q. How should researchers design initial biological screening assays to evaluate the compound’s potential bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates. IC₅₀ values should be calculated using dose-response curves (1 nM–100 µM range) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with cisplatin as a positive control. Include solvent-only and untreated controls .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during structural validation?
- Methodological Answer :
- 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping oxolan or benzamide signals .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF .
- X-ray Crystallography : If crystalline, resolve absolute configuration to confirm substituent orientation .
Q. What computational modeling approaches are most effective for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses in enzyme active sites (e.g., kinases). Prioritize hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the dimethylamino group .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein contact maps .
Q. How can mechanistic studies elucidate the compound’s reactivity under varying conditions (e.g., acidic, oxidative, or photolytic)?
- Methodological Answer :
- Kinetic Studies : Monitor degradation rates via HPLC under controlled pH (1–13), temperature (25–80°C), and UV light exposure. Use Arrhenius plots to determine activation energy .
- Trapping Experiments : Identify reactive intermediates (e.g., radicals) with spin-trapping agents like DMPO in EPR studies .
- Solvent Effects : Compare reaction outcomes in polar aprotic (DMF) vs. protic (MeOH) solvents to assess nucleophilic susceptibility .
Q. What strategies are recommended for structure-activity relationship (SAR) studies involving substituent variations on the benzamide core?
- Methodological Answer :
- Analog Synthesis : Replace the dimethylamino group with morpholino or piperazinyl groups; modify the oxolan moiety with pyrrolidine or tetrahydropyran .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents. Use heatmaps or radar charts to visualize potency trends .
- QSAR Modeling : Develop quantitative models (e.g., CoMFA, Random Forest) correlating electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust partial charges or torsional parameters in docking simulations to better reflect the compound’s flexibility .
- Experimental Replication : Repeat assays with fresh stock solutions to rule out degradation. Include orthogonal assays (e.g., SPR for binding affinity) .
- Solubility Adjustments : Use co-solvents (DMSO ≤1%) or cyclodextrin complexes to improve bioavailability in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
